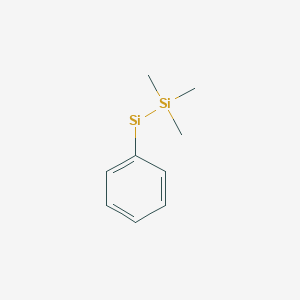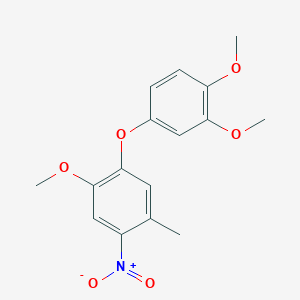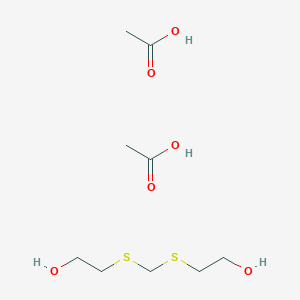
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, also known as lauric acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, is a fatty acid ester. It is a compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester typically involves the esterification of dodecanoic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to dodecanoic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Dodecanoic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Reduction: Dodecanol and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Transesterification: New ester and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
科学研究应用
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound can be used in studies involving lipid metabolism and fatty acid esterification.
Industry: The compound is used in the production of surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. The dioxolane ring provides stability to the ester, making it less susceptible to hydrolysis under mild conditions. This stability is crucial for its applications in drug delivery and industrial processes.
相似化合物的比较
Similar Compounds
Decanoic acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester: Similar structure but with a shorter carbon chain.
Octadecanoic acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester: Similar structure but with a longer carbon chain.
Methyl dodecanoate: Similar ester but without the dioxolane ring.
Uniqueness
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is unique due to the presence of the dioxolane ring, which imparts stability and specific reactivity to the compound. This makes it particularly useful in applications where stability under various conditions is required.
属性
CAS 编号 |
40630-75-9 |
|---|---|
分子式 |
C18H34O4 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl dodecanoate |
InChI |
InChI=1S/C18H34O4/c1-4-5-6-7-8-9-10-11-12-13-17(19)20-14-16-15-21-18(2,3)22-16/h16H,4-15H2,1-3H3 |
InChI 键 |
MCDFASABJWCJAA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
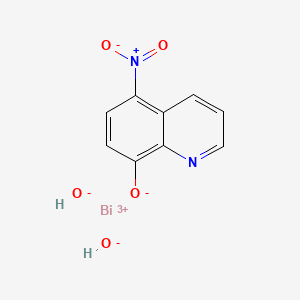


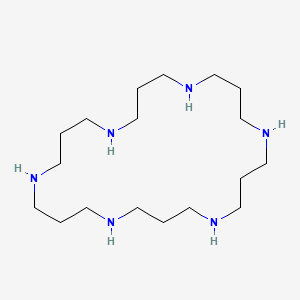
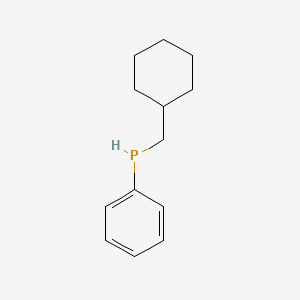
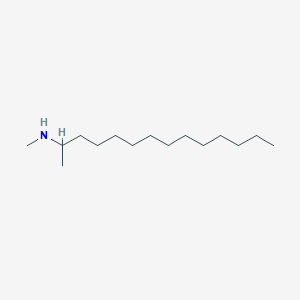


![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
